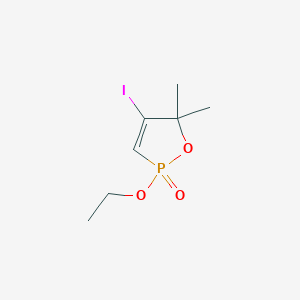
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a complex organophosphorus compound It features a unique structure with an ethoxy group, an iodine atom, and a dimethyl-substituted oxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor molecule followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of industrial methods depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted oxaphospholanes.
Scientific Research Applications
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its unique structure allows it to participate in various chemical pathways, influencing the reactivity and stability of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-ethoxy-3(2H)furanone: Similar in structure but lacks the iodine atom and phosphorus element.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share the cyclic structure but differ in functional groups and reactivity.
Uniqueness
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its combination of an ethoxy group, iodine atom, and a dimethyl-substituted oxaphospholane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.
Properties
CAS No. |
88399-52-4 |
|---|---|
Molecular Formula |
C7H12IO3P |
Molecular Weight |
302.05 g/mol |
IUPAC Name |
2-ethoxy-4-iodo-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C7H12IO3P/c1-4-10-12(9)5-6(8)7(2,3)11-12/h5H,4H2,1-3H3 |
InChI Key |
LJQHUNQYMUJWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)C=C(C(O1)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)

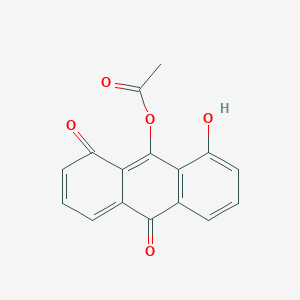
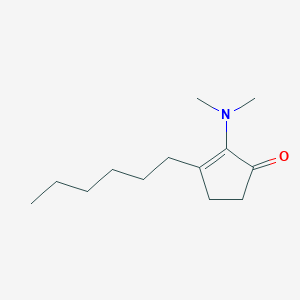
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
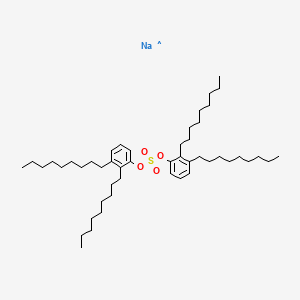

![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
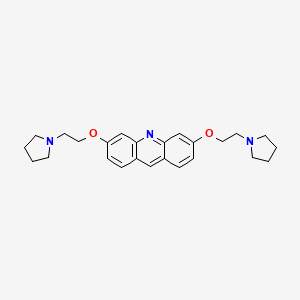
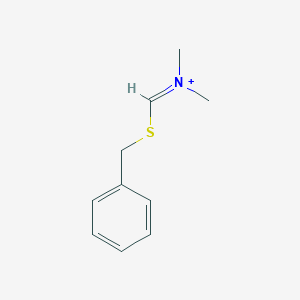
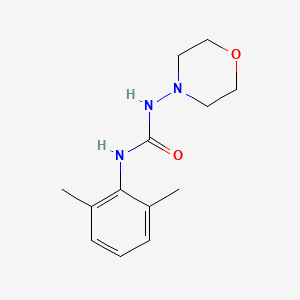


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
